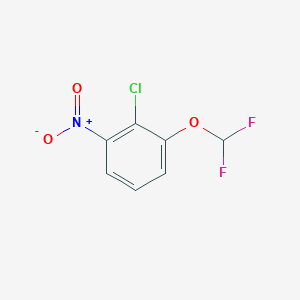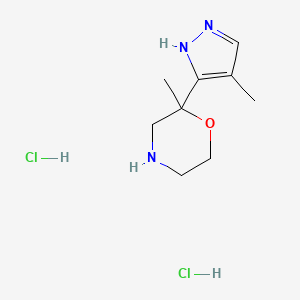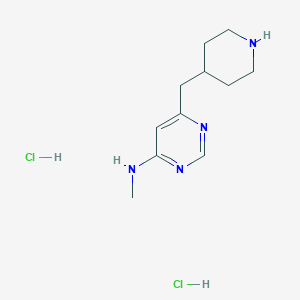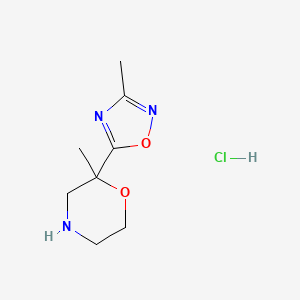![molecular formula C20H31Cl2N5O B1402352 N-Cyclopentyl-3-(5,7-Dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamid Dihydrochlorid CAS No. 1361112-88-0](/img/structure/B1402352.png)
N-Cyclopentyl-3-(5,7-Dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamid Dihydrochlorid
Übersicht
Beschreibung
N-Cyclopentyl-3-(5,7-dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamide dihydrochloride is a useful research compound. Its molecular formula is C20H31Cl2N5O and its molecular weight is 428.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclopentyl-3-(5,7-dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopentyl-3-(5,7-dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Verbindungen mit dem Pyrrolopyrazin-Gerüst, zu denen auch N-Cyclopentyl-3-(5,7-Dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamid Dihydrochlorid gehört, haben nachweislich antimikrobielle Eigenschaften . Diese Verbindungen können zur Entwicklung neuer Antibiotika eingesetzt werden, um gegen resistente Bakterienstämme anzukämpfen.
Anti-inflammatorische Eigenschaften
Die Pyrrolopyrazin-Derivate sind auch für ihre entzündungshemmenden Wirkungen bekannt . Dies macht sie zu potenziellen Kandidaten für die Behandlung chronischer Entzündungskrankheiten wie rheumatoider Arthritis und entzündlicher Darmerkrankungen.
Antivire Anwendungen
Diese Derivate haben sich in der antiviralen Therapie als vielversprechend erwiesen . Sie könnten bei der Synthese von Medikamenten eingesetzt werden, die auf verschiedene Virusinfektionen abzielen, und möglicherweise neue Behandlungen für Krankheiten wie Influenza oder HIV ermöglichen.
Antifungal Uses
Die antimykotische Aktivität von Pyrrolopyrazinverbindungen deutet auf ihren Einsatz bei der Behandlung von Pilzinfektionen hin . Sie könnten zur Entwicklung neuer Antimykotika führen, die wirksamer gegen arzneimittelresistente Pilzarten sind.
Antioxidant Effects
Pyrrolopyrazin-Derivate, einschließlich unserer interessierenden Verbindung, können antioxidative Eigenschaften haben . Diese Anwendung ist entscheidend für die Vorbeugung von oxidativen Stress-bedingten Krankheiten wie Herz-Kreislauf-Erkrankungen und bestimmten Krebsarten.
Kinasehemmung
Diese Verbindungen wurden als potenzielle Kinasehemmer identifiziert . Die Kinasehemmung ist ein wichtiges Ziel in der Krebstherapie, und diese Derivate könnten zur Entwicklung neuer Krebsmedikamente eingesetzt werden, die auf bestimmte Kinasen abzielen, die an der Entstehung von Krebs beteiligt sind.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(5,7-dimethyl-2-pyrrolidin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O.2ClH/c1-13-17(7-8-20(26)23-16-5-3-4-6-16)14(2)25-19(22-13)11-18(24-25)15-9-10-21-12-15;;/h11,15-16,21H,3-10,12H2,1-2H3,(H,23,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYPRFZUEOVXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC(=NN12)C3CCNC3)C)CCC(=O)NC4CCCC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)




![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402279.png)




![Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1402287.png)


